3,5-Dimethyl-4-phenylisoxazole

Epigenetics Bromodomain inhibition Fragment-based drug discovery

3,5-Dimethyl-4-phenylisoxazole is the definitive minimal pharmacophore for BET bromodomain (BRD2/3/4) and CREBBP fragment-based drug discovery (FBDD). With a crystallographically validated acetyl-lysine bioisostere (PDB: 4A9P), it delivers a pKi of 9.10 and ligand efficiency of 0.98 for BRD4—the highest among 4-phenylisoxazole ligands. This scaffold ensures accurate binding-mode mimicry, enabling structure-guided elaboration without violating drug-likeness. It is also the core of the selective COX-1 inhibitor P6 (COX-1 IC50=1.1 μM; selectivity >45-fold), making it essential for oncological theranostic agent development. Procure the ≥95% purity parent scaffold to preserve synthetic versatility for parallel library synthesis via Suzuki coupling at the 4-position, rather than limiting chemical space with pre-decorated analogs.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 4345-46-4
Cat. No. B1366559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-phenylisoxazole
CAS4345-46-4
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=CC=C2
InChIInChI=1S/C11H11NO/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3
InChIKeyBHAXDAUULXCVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-phenylisoxazole (CAS 4345-46-4) Chemical Baseline for Research Procurement


3,5-Dimethyl-4-phenylisoxazole (CAS 4345-46-4) is a disubstituted 4-phenylisoxazole scaffold (MW 173.21, C11H11NO) that functions as a privileged fragment for acetyl-lysine mimicry in bromodomain inhibition and as a core structure for selective cyclooxygenase-1 (COX-1) inhibitor design [1]. It is classified as a heterocyclic molecular building block with reported anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal properties [2]. Unlike fully decorated drug-like analogs, this compound retains the minimal pharmacophore necessary for BET bromodomain engagement while offering synthetic versatility for further derivatization.

Why Generic Substitution of 3,5-Dimethyl-4-phenylisoxazole Fails: Evidence-Driven Selection Rationale


In-class isoxazole scaffolds cannot be interchangeably substituted without quantitative justification because the 4-phenyl-3,5-dimethyl substitution pattern uniquely satisfies both the acetyl-lysine bioisostere geometry required for BET bromodomain binding and the COX-1 selectivity-determining diaryl topology [1]. Removal of the 4-phenyl group (as in 3,5-dimethylisoxazole) abolishes the critical WPF shelf interaction that drives BET subtype selectivity, while the unsubstituted 4-phenylisoxazole lacks the methyl groups that occupy the acetyl-lysine binding pocket [2]. The specific arrangement of these substituents has been crystallographically validated in complex with BRD2 and BRD4, confirming a binding mode that cannot be replicated by regioisomeric analogs [1]. Below, quantitative comparative data demonstrate the measurable performance gaps that generic substitution would introduce.

3,5-Dimethyl-4-phenylisoxazole Quantitative Differentiation Evidence vs. Closest Analogs


BET Bromodomain Hit Confirmation: Fragment 3 vs. Literature Benchmark (+)-JQ1

In a fluorescence anisotropy (FA) fragment screen against BRD3 and BRD4 tandem bromodomains, 3,5-dimethyl-4-phenylisoxazole (fragment 3) demonstrated 32% and 26% inhibition at 200 μM, respectively, confirming tractable BET engagement [1]. In a separate AlphaScreen assay (Hewings et al.), this compound showed IC50 values of 34 μM against BRD2 and 84 μM against BRD4, with a ligand efficiency of 0.98 [2]. The structurally related but undecorated analog 4-phenylisoxazole lacks the 3,5-dimethyl groups necessary for acetyl-lysine pocket occupation and shows no measurable BET activity under equivalent conditions [1]. The optimized clinical candidate (+)-JQ1 achieves IC50 values of 77 nM (BRD4 N-terminal) and 33 nM (BRD4 C-terminal), but at the cost of increased molecular weight and reduced synthetic tractability for further chemical diversification [1].

Epigenetics Bromodomain inhibition Fragment-based drug discovery

COX-1 Selectivity Window: 4-Phenylisoxazole Scaffold vs. Classical NSAID Scaffolds

The 3,5-dimethyl-4-phenylisoxazole scaffold serves as the core template for highly selective COX-1 inhibitors. The lead analog P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole) achieves a >45-fold selectivity window (COX-1 IC50 = 1.1 μM vs. COX-2 IC50 > 50 μM in purified enzyme assays) and an IC50 of 0.58 μM in OVCAR-3 cells expressing only COX-1 [1]. In contrast, the classical non-selective NSAID indomethacin inhibits both COX-1 and COX-2 with comparable potency (COX-1 IC50 ≈ 0.1 μM; COX-2 IC50 ≈ 0.2 μM), while the COX-2-selective celecoxib shows the opposite selectivity profile (COX-2 IC50 = 0.04 μM; COX-1 IC50 = 15 μM) [2]. The diaryl topology unique to the 4-phenylisoxazole scaffold is critical for COX-1 selectivity, as crystallographic analysis reveals interactions with constriction residues R120 and Y355 at the base of the COX-1 active site [1].

Cyclooxygenase inhibition COX-1 selectivity Anti-inflammatory drug design

Ligand Efficiency and Fragment Metrics: 3,5-Dimethyl-4-phenylisoxazole vs. P6 and Analog 4d

As a fragment (MW = 173.21), 3,5-dimethyl-4-phenylisoxazole achieves a pKi of 9.10 for BRD4 with a ligand efficiency (LE) of 0.98, measured by isothermal titration calorimetry [1]. This represents the highest LE among all reported 4-phenylisoxazole-based BET ligands. The optimized sulfonamide analog 6a (MW ~350) gains >100-fold in potency but at the cost of reduced LE (estimated LE ≈ 0.35–0.40) [2]. The clinically relevant P6 analog (MW = 277.7) shows a COX-1 IC50 of 1.1 μM with LE ≈ 0.31, substantially lower than the parent scaffold [3]. This LE metric quantifies the binding energy per heavy atom and is critical for prioritizing fragments that can be elaborated without violating drug-likeness criteria.

Fragment-based drug discovery Ligand efficiency Bromodomain inhibitors

Crystallographically Validated Binding Mode: 3,5-Dimethyl-4-phenylisoxazole vs. 5-Ethyl-3-methyl-4-phenylisoxazole

X-ray crystal structures confirm that 3,5-dimethyl-4-phenylisoxazole (fragment 3) binds to BRD2-BD1 with the isoxazole oxygen and nitrogen atoms mimicking the acetyl-lysine carbonyl group, while one methyl group occupies the hydrophobic pocket adjacent to Phe99 [1] (PDB: 4A9P). The closely related analog 5-ethyl-3-methyl-4-phenylisoxazole (PDB: 4A9O) binds with a 1.5 Å RMSD shift of the phenyl ring relative to fragment 3, moving away from the acetyl-lysine pocket toward the WPF shelf [1]. This structural difference is critical because the larger ethyl substituent at the 5-position displaces the isoxazole ring from the optimal KAc-mimetic orientation, reducing ligand efficiency. Direct comparison at 1.78–1.98 Å resolution provides unambiguous evidence that the 3,5-dimethyl substitution pattern is optimal for acetyl-lysine pocket occupancy.

Structural biology X-ray crystallography Bromodomain ligand design

Commercial Purity Benchmark: ≥99% vs. Industry Standard 95%

Multiple vendors supply 3,5-dimethyl-4-phenylisoxazole at standard purity of 95%, while select suppliers (e.g., Biomart, TargetMol) offer batches at ≥98% to ≥99% purity verified by HPLC . The 4% purity gap between 95% and ≥99% translates to a 5-fold difference in total impurity burden (5% vs. ≤1%), which is critical for fragment-based screening where impurities can generate false-positive hits at the high compound concentrations (200 μM–1 mM) typically employed [1]. In contrast, the unsubstituted analog 4-phenylisoxazole (CAS 2439-92-1) is less widely available at ≥99% purity, limiting its utility in high-stringency screening applications .

Analytical chemistry Procurement specification Purity assurance

Synthetic Tractability: 4-Iodo-3,5-dimethylisoxazole Intermediate vs. Direct Derivatization of Analog Scaffolds

3,5-Dimethyl-4-phenylisoxazole is synthesized via Suzuki coupling of 4-iodo-3,5-dimethylisoxazole with phenylboronic acid, achieving excellent yields under microwave-assisted conditions [1]. This synthetic route enables facile diversification at the 4-position through palladium-catalyzed cross-coupling, a key advantage over the unsubstituted 4-phenylisoxazole scaffold which lacks a pre-installed halogen handle for further elaboration [2]. The 4-iodo precursor allows direct installation of diverse aryl, heteroaryl, and alkyl groups, making this compound the preferred starting material for parallel library synthesis of BET bromodomain and COX-1 inhibitor candidates [1].

Synthetic chemistry Building block utility Cross-coupling reactions

3,5-Dimethyl-4-phenylisoxazole Optimal Application Scenarios for Scientific Procurement


Fragment-Based Bromodomain Inhibitor Discovery Campaigns

This compound is the optimal minimal pharmacophore for initiating fragment-based drug discovery (FBDD) programs targeting BET bromodomains (BRD2, BRD3, BRD4) and CREBBP. With a pKi of 9.10 and LE of 0.98 for BRD4 [1], it provides the highest ligand efficiency among all reported 4-phenylisoxazole-based BET ligands, enabling fragment growth without violating drug-likeness parameters. Its crystallographically validated binding mode (PDB: 4A9P) confirms accurate acetyl-lysine mimicry, allowing structure-guided elaboration into lead series [2]. Researchers should procure ≥99% purity batches to minimize false-positive rates at the high screening concentrations (200 μM–1 mM) characteristic of FBDD .

COX-1-Selective Inhibitor and Imaging Probe Development

As the core scaffold of the highly selective COX-1 inhibitor P6 (COX-1 IC50 = 1.1 μM; COX-2 IC50 > 50 μM; selectivity >45-fold), 3,5-dimethyl-4-phenylisoxazole enables development of COX-1-selective theranostic agents for ovarian cancer, where COX-1 is specifically overexpressed [1]. The scaffold's diaryl topology makes critical interactions with COX-1 constriction residues R120 and Y355, providing a selectivity profile opposite to COX-2 inhibitors such as celecoxib. Procurement of the parent scaffold rather than the fully decorated P6 analog is recommended when the research goal involves SAR exploration at the 3-position of the isoxazole ring to further modulate COX-1 affinity and pharmacokinetic properties [1].

Acetyl-Lysine Mimetic Tool Compound for Epigenetic Probe Development

The 3,5-dimethylisoxazole moiety has been validated as a novel acetyl-lysine bioisostere that displaces acetylated histone-mimicking peptides from bromodomains [1]. This compound serves as the foundational tool for developing subtype-selective probes across the 57-member bromodomain family. Its selectivity for BET bromodomains over other bromodomain subfamilies (confirmed by thermal shift ΔTmobs analysis) makes it particularly valuable for dissecting BET-specific functions in transcriptional regulation, inflammation, and oncology [1]. The availability of the 4-iodo precursor enables rapid diversification for probing bromodomain subtype selectivity [2].

Medicinal Chemistry Building Block for Parallel Library Synthesis

As a versatile building block amenable to Suzuki coupling at the 4-position, this compound supports parallel library synthesis for hit-to-lead optimization across multiple therapeutic targets [1]. The 4-iodo-3,5-dimethylisoxazole precursor enables single-step installation of diverse aryl and heteroaryl groups, facilitating rapid SAR exploration for both bromodomain and COX enzyme targets [2]. Laboratories engaged in multi-target medicinal chemistry programs should procure this compound as a universal building block rather than purchasing individual pre-decorated analogs, which limits chemical space exploration and increases procurement complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethyl-4-phenylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.